molecular formula C10H12N4O2 B6956905 N-(5-ethyl-3-methyl-1,2-oxazol-4-yl)-1H-pyrazole-4-carboxamide

N-(5-ethyl-3-methyl-1,2-oxazol-4-yl)-1H-pyrazole-4-carboxamide

Cat. No.: B6956905
M. Wt: 220.23 g/mol
InChI Key: MITIZQHQIDDEDI-UHFFFAOYSA-N
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Description

N-(5-ethyl-3-methyl-1,2-oxazol-4-yl)-1H-pyrazole-4-carboxamide: is a synthetic organic compound that belongs to the class of heterocyclic compounds It features a pyrazole ring fused with an oxazole ring, which is further substituted with an ethyl and a methyl group

Properties

IUPAC Name

N-(5-ethyl-3-methyl-1,2-oxazol-4-yl)-1H-pyrazole-4-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12N4O2/c1-3-8-9(6(2)14-16-8)13-10(15)7-4-11-12-5-7/h4-5H,3H2,1-2H3,(H,11,12)(H,13,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MITIZQHQIDDEDI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=C(C(=NO1)C)NC(=O)C2=CNN=C2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12N4O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

220.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(5-ethyl-3-methyl-1,2-oxazol-4-yl)-1H-pyrazole-4-carboxamide typically involves the following steps:

    Formation of the Oxazole Ring: The oxazole ring can be synthesized through the cyclization of appropriate precursors such as α-haloketones and amides under acidic or basic conditions.

    Substitution Reactions: The ethyl and methyl groups are introduced through alkylation reactions using suitable alkyl halides in the presence of a base.

    Formation of the Pyrazole Ring: The pyrazole ring is formed by the condensation of hydrazines with 1,3-diketones or their equivalents under reflux conditions.

    Amidation: The final step involves the formation of the carboxamide group through the reaction of the pyrazole derivative with an appropriate amine or ammonia under dehydrating conditions.

Industrial Production Methods

Industrial production of this compound may involve continuous flow processes to enhance yield and purity. Catalysts and optimized reaction conditions are employed to ensure efficient synthesis on a large scale.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the ethyl and methyl substituents, leading to the formation of corresponding alcohols, aldehydes, or carboxylic acids.

    Reduction: Reduction reactions can target the oxazole or pyrazole rings, potentially leading to ring-opening or hydrogenation products.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, especially at the positions adjacent to the heteroatoms in the rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are commonly used.

    Substitution: Reagents like alkyl halides, acyl halides, and sulfonyl chlorides are used in substitution reactions under basic or acidic conditions.

Major Products

    Oxidation Products: Alcohols, aldehydes, carboxylic acids.

    Reduction Products: Reduced heterocycles, ring-opened products.

    Substitution Products: Alkylated, acylated, or sulfonylated derivatives.

Scientific Research Applications

N-(5-ethyl-3-methyl-1,2-oxazol-4-yl)-1H-pyrazole-4-carboxamide has several scientific research applications:

    Medicinal Chemistry: It is investigated for its potential as a pharmacophore in drug design, particularly for its anti-inflammatory, antimicrobial, and anticancer properties.

    Material Science: The compound is explored for its use in the development of novel materials with specific electronic, optical, or mechanical properties.

    Organic Synthesis: It serves as a building block in the synthesis of more complex molecules, facilitating the development of new synthetic methodologies.

Mechanism of Action

The mechanism of action of N-(5-ethyl-3-methyl-1,2-oxazol-4-yl)-1H-pyrazole-4-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to a cascade of biochemical events. For example, in medicinal applications, it may inhibit key enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects.

Comparison with Similar Compounds

Similar Compounds

  • N-(5-ethyl-3-methyl-1,2-oxazol-4-yl)-1H-pyrazole-3-carboxamide
  • N-(5-ethyl-3-methyl-1,2-oxazol-4-yl)-1H-pyrazole-5-carboxamide
  • N-(5-ethyl-3-methyl-1,2-oxazol-4-yl)-1H-pyrazole-4-carboxylic acid

Uniqueness

N-(5-ethyl-3-methyl-1,2-oxazol-4-yl)-1H-pyrazole-4-carboxamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties

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